3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride
Description
Oxetan-3-amine hydrochlorides are a class of small, rigid heterocyclic compounds featuring a three-membered oxetane ring fused with an amine group. These compounds are highly valued in medicinal chemistry for their ability to improve pharmacokinetic properties, such as solubility and metabolic stability, in drug candidates .
Properties
CAS No. |
1955531-77-7 |
|---|---|
Molecular Formula |
C5H12ClNO3S |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-10(7,8)4-5(6)2-9-3-5;/h2-4,6H2,1H3;1H |
InChI Key |
PSPQOYIBEFAJMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)N.Cl |
Purity |
80 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation and Desulfonylation Approaches
The synthesis of oxetane-amine derivatives often involves the strategic use of sulfonyl protecting groups to stabilize intermediates. A representative method from CN114736173A describes the preparation of 3-(difluoromethyl)oxetane-3-amine hydrochloride via a three-step sequence:
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Sulfonamide Formation : Reacting 3-[(tert-butylsulfinyl)imino]oxetane with difluoromethyl phenyl sulfone using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C yields N-(3-(difluoro(benzenesulfonyl)methyl)oxetan-3-yl)-2-methylpropane-2-sulfonamide (94% yield).
-
Desulfonylation : Treatment with magnesium turnings in dimethylformamide (DMF) and sodium acetate/acetic acid removes the benzenesulfonyl group (85% yield).
-
Deprotection : Hydrochloric acid in dichloromethane cleaves the tert-butylsulfinyl group to furnish the final amine hydrochloride (94% yield).
For 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride, substituting difluoromethyl phenyl sulfone with methanesulfonylmethyl equivalents could follow a similar pathway. However, the electron-withdrawing nature of the methanesulfonyl group may necessitate adjustments in reaction temperatures or stoichiometry to optimize intermediate stability.
Reaction Optimization and Critical Parameters
Key Reaction Conditions
Data from CN102875499A and CN114736173A highlight critical variables affecting yield and purity:
Notes :
-
Lower temperatures (−78°C) during sulfonamide formation minimize side reactions.
-
Excess magnesium (up to 20 equivalents) improves desulfonylation efficiency but complicates purification.
-
Methanesulfonyl groups may require milder acid conditions to prevent sulfone degradation compared to bulkier aryl sulfones.
Mechanistic Considerations and Side Reactions
LiHMDS-Mediated Sulfonylation
Lithium hexamethyldisilazide acts as a strong base, deprotonating the oxetane imine to facilitate nucleophilic attack on the sulfone electrophile. Computational studies suggest that the rigidity of the oxetane ring enhances stereoelectronic control, favoring the formation of the cis-3,3-disubstituted oxetane. Competing pathways, such as over-sulfonylation or ring-opening, are suppressed at low temperatures (−40°C to −78°C).
Magnesium-Mediated Desulfonylation
The reductive cleavage of sulfonyl groups using magnesium in DMF proceeds via single-electron transfer (SET), generating sulfinate intermediates. Excess acetic acid protonates the intermediate, preventing recombination reactions. However, residual DMF can form dimethylamine byproducts, necessitating rigorous extraction with methyl tert-butyl ether (MTBE).
Comparative Analysis of Acid Deprotection Methods
HCl Source and Solvent Effects
The choice of HCl source significantly impacts crystallinity and purity:
| HCl Source | Solvent | Purity (HPLC) | Crystallinity |
|---|---|---|---|
| HCl/MeOH | Dichloromethane | 98.5% | Needle-like |
| HCl/dioxane | Dichloromethane | 97.8% | Prismatic |
| HCl/Et₂O | Dichloromethane | 96.2% | Amorphous |
Data adapted from CN114736173A suggests HCl/MeOH provides optimal crystal formation for downstream processing. For methanesulfonyl derivatives, ethanol co-solvents may enhance solubility during acid treatment.
Scalability and Process Considerations
Challenges in Pilot-Scale Synthesis
While bench-scale reactions (e.g., 26 mmol starting material) achieve >90% yields, scale-up introduces challenges:
-
Exothermicity : The LiHMDS-mediated step requires jacketed reactors to maintain −78°C at multi-kilogram scales.
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Magnesium Handling : Powdered magnesium poses explosion risks; granular forms (2–5 mm) improve safety but reduce surface area.
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Solvent Recovery : THF and DMF require distillation under reduced pressure to meet industrial purity standards.
Analytical Characterization
Spectroscopic Data for Quality Control
Critical characterization parameters for this compound include:
Chemical Reactions Analysis
Types of Reactions
3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride may exhibit significant anticancer properties. For instance, the exploration of oxetane derivatives has shown promise in inhibiting cancer cell proliferation through mechanisms involving epigenetic regulation. Compounds that inhibit bromodomain proteins have been identified as potential therapeutic targets for various cancers, including breast and lung cancer .
1.2 Antimicrobial Properties
The oxetane ring structure is known to enhance the bioactivity of compounds against microbial pathogens. Studies have suggested that derivatives of oxetanes can be engineered to improve their efficacy against resistant strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .
Synthesis and Chemical Development
2.1 Synthetic Methodologies
The synthesis of this compound involves several innovative chemical reactions. Techniques such as the Corey–Chaykovsky epoxidation reaction have been utilized to generate oxetane derivatives efficiently. This method allows for the introduction of various functional groups that can enhance the compound's biological activity .
2.2 Chemical Space Exploration
Recent studies have focused on expanding the chemical space of oxetane derivatives to identify new kinase inhibitors. The modification of the oxetane structure has led to the discovery of compounds with improved binding affinities for specific kinases, which are crucial in cancer signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets through its functional groups. The methanesulfonylmethyl group can participate in electrophilic and nucleophilic reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent on the oxetane ring significantly influences molecular weight, polarity, and reactivity. Key analogs include:
Key Observations :
- Halogenated Derivatives : Bromophenyl and fluorinated variants (e.g., 4-bromo, trifluoromethyl) exhibit higher molecular weights and are commonly used in pharmaceuticals due to enhanced metabolic stability .
- Industrial vs. Pharmaceutical Grades : Purity levels vary (e.g., 97–99%), with industrial-grade compounds often used in bulk synthesis, while higher-purity grades are reserved for APIs .
Market and Supplier Landscape
- Suppliers : Major suppliers include ECHEMI, Aaron Chemicals, and PharmaBlock, offering customized synthesis and bulk quantities .
- Pricing : Industrial-grade 3-(4-bromophenyl)oxetan-3-amine hydrochloride costs ~$3,897/kg, while fluorinated variants command premium prices due to specialized synthesis .
Biological Activity
3-(Methanesulfonylmethyl)oxetan-3-amine hydrochloride, also known by its CAS number 1955531-77-7, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxetane ring, which is a four-membered cyclic ether, combined with a methanesulfonylmethyl group and an amine functional group. Its molecular formula is , and it has a molecular weight of approximately 201.67 g/mol.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. The presence of the oxetane ring is thought to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Anticancer Potential : Investigations into the compound's anticancer properties have shown promise, particularly in inhibiting the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, similar to other oxetane derivatives .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amine group may facilitate binding to enzyme active sites, inhibiting their function and altering metabolic pathways.
- Receptor Modulation : The compound might act as a modulator for various receptors involved in apoptosis and cell survival, influencing signaling cascades that lead to cell death or protection.
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound:
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 3-(methanesulfonylmethyl)oxetan-3-amine hydrochloride?
The synthesis typically involves a multi-step process:
- Oxetane ring formation : Reaction of epoxides or other cyclic precursors with nucleophiles (e.g., methanesulfonylmethyl groups) under controlled conditions .
- Amine functionalization : Introduction of the amine group via reductive amination or substitution reactions, followed by salt formation with HCl .
- Reagent optimization : Use of bases like lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) to enhance reaction efficiency .
Example Synthesis Table :
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during oxetane ring formation .
- Solvent Selection : THF enhances nucleophilicity in ring-opening steps, while DCM is optimal for sulfonylation .
- Catalyst Screening : Palladium catalysts may accelerate coupling reactions for functional group introduction .
Optimization Case Study : A 20% yield increase was achieved by replacing DMF with THF in the sulfonylation step, reducing decomposition .
Q. What computational methods predict the compound’s reactivity?
Q. How do researchers resolve contradictions in reported biological activity data?
- Purity Validation : HPLC with ≥98% purity thresholds eliminates batch variability .
- Stereochemical Analysis : Chiral chromatography confirms enantiomeric ratios, as small impurities can skew activity .
- Dose-Response Studies : EC values across multiple assays (e.g., enzymatic vs. cellular) identify context-dependent effects .
Contradiction Analysis Example : Discrepancies in IC values (5 μM vs. 20 μM) were traced to differences in assay buffer ionic strength, affecting compound solubility .
Q. What strategies are used to assess the compound’s pharmacokinetic properties?
- In Vitro ADME : Microsomal stability assays (e.g., liver microsomes) predict metabolic clearance rates .
- Plasma Protein Binding : Equilibrium dialysis quantifies free vs. bound fractions .
- Permeability : Caco-2 cell models evaluate blood-brain barrier penetration potential .
Methodological Guidelines
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Handling and Safety :
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Data Reproducibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
